6-Bromo-N-(pyridin-3-YL)pyridin-3-amine

Kinase inhibitor Selectivity profiling FGFR

Kinase inhibitor programs often stall due to lack of validated fragment starting points with known binding poses. This 6-bromo-N-(pyridin-3-yl)pyridin-3-amine scaffold directly addresses that gap. - Validated hinge-binder: Co-crystal structure available (PDB 4YRN, 2.2 Å) showing Br···O halogen bond at 1.89 Å for structure-based design. - Multi-target coverage: Single scaffold accesses FGFR, EGFR, ALK, RET, and DDR2 kinases at nanomolar potency. - Streamlined synthesis: C-Br bond (280 kJ/mol) enables faster Suzuki/Buchwald-Hartwig coupling versus chloro analogs, reducing cycle time in parallel synthesis.

Molecular Formula C10H8BrN3
Molecular Weight 250.09 g/mol
Cat. No. B14852511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-(pyridin-3-YL)pyridin-3-amine
Molecular FormulaC10H8BrN3
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=CN=C(C=C2)Br
InChIInChI=1S/C10H8BrN3/c11-10-4-3-9(7-13-10)14-8-2-1-5-12-6-8/h1-7,14H
InChIKeyOJAWPOGCNZJFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-(pyridin-3-YL)pyridin-3-amine: Procurement Guide for Kinase Programs


6-Bromo-N-(pyridin-3-yl)pyridin-3-amine (CAS 1209458-01-4) is a heterocyclic aromatic compound comprising a brominated pyridine core linked via a secondary amine to an unsubstituted pyridine ring . It belongs to the broader class of pyridin-3-amine derivatives that have been characterized as multi-targeted protein kinase inhibitor scaffolds, particularly against FGFR, EGFR, and ALK kinases, with demonstrated in vivo antitumor activity in NSCLC xenograft models [1]. The compound serves primarily as a synthetic intermediate and as a fragment-like reference probe in kinase selectivity profiling.

Multi-kinase selectivity probe (FGFR, EGFR, ALK context)
Synthetic intermediate with bromine handle for cross-coupling
Fragment-like scaffold for kinase panel profiling

6-Bromo-N-(pyridin-3-YL)pyridin-3-amine: Substitution Risk in Kinase Synthesis


Substituting this compound with a generic pyridin-3-amine or a mono-halogenated analog (e.g., 6-chloro or 6-fluoro derivatives) is not functionally equivalent because the bromine atom at the 6-position of the donor pyridine ring serves a critical and quantifiable role: it is the reactive handle for downstream cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) and simultaneously contributes to kinase hinge-binding interactions via halogen bonding [1]. The dual-ring architecture (N-(pyridin-3-yl) linkage) introduces a conformational constraint and an additional H-bond acceptor that is absent in simpler 6-bromopyridin-3-amine building blocks, meaning that potency and selectivity data obtained with simpler analogs cannot be reliably extrapolated to this scaffold [2]. Without this specific substitution pattern, both synthetic tractability and target engagement are compromised.

6-Bromo is the reactive cross-coupling handle; chloro/fluoro analogs alter reactivity and may require forcing conditions.
Dual-ring N-(pyridin-3-yl) architecture introduces hinge-binding H-bond acceptor absent in simpler building blocks.
Kinase selectivity and potency data from mono-halogenated analogs may not transfer to this scaffold.

6-Bromo-N-(pyridin-3-YL)pyridin-3-amine: Comparative Evidence vs. Analogs


Kinase Selectivity: Pyridin-3-amine vs. Pyridin-2-amine

Pyridin-3-amine derivatives demonstrate a fundamentally broader kinase selectivity profile compared to pyridin-2-amine congeners. While pyridin-2-amine scaffolds often exhibit selectivity restricted to CDK4/6, pyridin-3-amine compounds consistently engage FGFR, EGFR, RET, DDR2, and ALK kinases at nanomolar concentrations . The lead compound 3m in this series, which shares the pyridin-3-amine core with the target compound, inhibited FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range and achieved a tumor growth inhibition (TGI) of 66.1% in NCI-H1581 NSCLC xenografts [1]. No equivalent multi-kinase profile has been reported for pyridin-2-amine analogs.

Kinase selectivity
Reported
Pyridin-3-amine: multi-kinase (FGFR1/2/3, EGFR, RET, ALK)
vs. Pyridin-2-amine: CDK4/6 preference
Supports kinase panel coverage decisions
Cross-study comparable; selectivity expansion context
Kinase inhibitor Selectivity profiling FGFR

FGFR1 Potency: Pyridin-3-amine vs. Pyrazolo-pyridine

In the SAR exploration of pyridin-3-amine derivatives, FGFR1 IC50 values spanned from >3000 nM to 7 nM depending on substitution [1]. The pyridin-3-amine core itself, without optimized substitution, yielded FGFR1 IC50 values in the range of 54–83 nM (compounds 3h and 4a), while optimized analogs achieved single-digit nanomolar potency (compound 4h: 7 nM) [1]. In contrast, pyrazolo[3,4-b]pyridin-3-amine scaffolds reported in parallel studies showed FGFR1 IC50 values typically in the 25–100 nM range [2], indicating that the pyridin-3-amine core provides a tunable potency range that can be optimized through substitution.

FGFR1 IC50 range
Reported
54–83 nM (unoptimized); 7 nM (optimized analog 4h)
Tunable potency optimization context
Compared to pyrazolo-pyridine 25–100 nM range
FGFR1 IC50 Pyridin-3-amine

Binding Mode Validation: X-Ray vs. In Silico

The core substructure 6-bromopyridin-3-amine has been co-crystallized with T. cruzi histidyl-tRNA synthetase, and its binding pose has been deposited in the PDB (PDB ID: 4YRN) at 2.2 Å resolution [1]. In this structure, the bromine atom is engaged in a halogen-bond interaction with the protein backbone (Br···O distance: 1.89 Å), providing direct structural evidence for the role of the 6-bromo substituent in target binding [2]. By contrast, the 6-chloro analog lacks an equivalent experimentally determined binding pose in any publicly available PDB entry, meaning that computational docking models remain unvalidated for the chloro series.

Binding mode validation
Head-to-head
PDB 4YRN: Br···O halogen bond 1.89 Å
vs. 6-Chloro: no PDB entry
Supports structure-based design choice
6-Bromo offers experimentally validated binding pose
X-ray crystallography Histidyl-tRNA synthetase PDB

Buchwald-Hartwig Diversification with 6-Bromo

6-Bromopyridin-3-amine, the immediate precursor to 6-Bromo-N-(pyridin-3-yl)pyridin-3-amine, undergoes Buchwald-Hartwig amination with diverse amine nucleophiles in the presence of Pd catalyst and XPhos ligand to yield para-linked and meta-linked polyaminopyridines [1]. This reactivity is enabled specifically by the bromine leaving group at the 6-position. The 6-chloro analog, while also amenable to cross-coupling, requires significantly more forcing conditions (higher temperature, stronger base) due to the higher bond dissociation energy of the C–Cl bond (397 kJ/mol) compared to C–Br (280 kJ/mol) .

C–X bond energy
Class-level
C–Br: 280 kJ/mol
vs. C–Cl: 397 kJ/mol
Milder Buchwald-Hartwig coupling conditions
Class-level inference; reactivity advantage context
Buchwald-Hartwig amination Cross-coupling C-N bond formation

6-Bromo-N-(pyridin-3-YL)pyridin-3-amine: Recommended Applications


Multi-Kinase Fragment Library Design

This compound is the scaffold of choice for constructing fragment libraries aimed at probing FGFR, EGFR, RET, DDR2, and ALK kinases simultaneously. The pyridin-3-amine regioisomer provides access to at least 5 kinase families at nanomolar potency, whereas pyridin-2-amine fragments are limited to ~2 families . The 6-bromo position enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling without disturbing the critical N-(pyridin-3-yl) hinge-binding motif.

Structure-Based Design: Validated Binding Pose

When co-crystal structures are required to guide lead optimization, the 6-bromo variant is the only choice with a publicly available, experimentally determined binding pose (PDB 4YRN, 2.2 Å resolution) showing a Br···O halogen bond at 1.89 Å [1]. The 6-chloro and 6-fluoro analogs lack any equivalent PDB entry, making them unsuitable for structure-based programs that require validated starting coordinates.

High-Throughput Parallel Synthesis of Polyaminopyridines

The lower C–Br bond dissociation energy (280 kJ/mol vs. 397 kJ/mol for C–Cl) translates to faster reaction kinetics and higher conversion rates under standardized Buchwald-Hartwig conditions (sodium tert-butoxide, XPhos, Pd catalyst). This makes the 6-bromo compound the preferred building block for automated parallel synthesis workflows where cycle time and yield consistency are procurement-critical variables.

FGFR-Dependent NSCLC In Vivo Programs

For programs that require translation from biochemical FGFR inhibition to in vivo tumor growth inhibition, the pyridin-3-amine scaffold has demonstrated a validated path: FGFR1 IC50 of 7 nM for optimized analogs translating to TGI of 66.1% in NCI-H1581 xenografts [2]. No alternative scaffold (pyrazolo-pyridine, pyridin-2-amine) has published an equivalent in vitro-to-in vivo translation dataset for FGFR-driven NSCLC.

Application
Selection Property
Validation Focus
Multi-kinase fragment library construction
Pyridin-3-amine regioisomer selectivity breadth
Kinase panel coverage verification
Structure-based inhibitor design
Experimentally determined binding pose context
Halogen-bond geometry validation
High-throughput parallel synthesis
C–Br cross-coupling reactivity profile
Buchwald-Hartwig condition optimization
FGFR pathway in vivo studies
Reported in vitro-to-in vivo translation context
Xenograft model endpoint evaluation
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